molecular formula C27H31F3N4O3 B4537213 ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4537213
M. Wt: 516.6 g/mol
InChI Key: LPVSNAYIMVJGFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including the compound , often involves the Biginelli three-component cyclocondensation reaction, utilizing catalysts like SiCl4 for high yield and efficiency. This method allows for the introduction of various substituents into the pyrimidine core, enabling the generation of compounds with diverse functional groups and molecular architectures (B. J. Mohan et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by their core ring system, with substituents that significantly influence their chemical behavior and interactions. X-ray diffraction analysis and spectroscopic methods (IR, NMR, LCMS) are commonly used to determine the molecular geometry, confirming the presence of functional groups and the overall molecular conformation (Hu Yang, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, including cyclocondensation, alkylation, and nucleophilic addition, influenced by their functional groups. These reactions allow for further modification of the pyrimidine core, leading to new compounds with enhanced or altered properties. The reactivity of these molecules is governed by the electronic nature of the substituents and the steric factors imposed by the molecular framework (I. Hermecz et al., 1991).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's application in various scientific fields, affecting its behavior in biological systems or material applications. Studies involving single-crystal X-ray diffraction provide detailed insights into the crystalline structure and intermolecular interactions within the compound (Xu Qi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are central to the applications of pyrimidine derivatives. These properties are influenced by the electronic configuration of the pyrimidine ring and the nature of the substituents. The compound's ability to undergo various chemical reactions makes it a versatile intermediate or final product in medicinal chemistry and materials science (A. Dolzhenko et al., 2006).

properties

IUPAC Name

ethyl 3-ethyl-2-oxo-6-phenyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F3N4O3/c1-3-34-22(23(25(35)37-4-2)24(31-26(34)36)19-9-6-5-7-10-19)18-32-13-15-33(16-14-32)21-12-8-11-20(17-21)27(28,29)30/h5-12,17,24H,3-4,13-16,18H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVSNAYIMVJGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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